4-bromo-N-methyl-3-nitroaniline

Catalog No.
S12551869
CAS No.
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-methyl-3-nitroaniline

Product Name

4-bromo-N-methyl-3-nitroaniline

IUPAC Name

4-bromo-N-methyl-3-nitroaniline

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3

InChI Key

BAKOIRMUBHHCTJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Br)[N+](=O)[O-]

4-bromo-N-methyl-3-nitroaniline is an organic compound characterized by the presence of a bromine atom, a nitro group, and a methylated amine. Its molecular formula is C7H7BrN2O2C_7H_7BrN_2O_2, and it has a molecular weight of approximately 231.05 g/mol. The compound features an aromatic ring with substituents that influence its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science. The structure can be represented by the following canonical SMILES notation: CNC1=CC(=C(C=C1)Br)[N+](=O)[O-].

Due to its functional groups:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon or tin(II) chloride.
  • Substitution: The bromine atom can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
  • Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
  • Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

The synthesis of 4-bromo-N-methyl-3-nitroaniline typically involves a multi-step process:

  • Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
  • Bromination: The nitrated product is brominated at the 4-position using bromine or a bromine source such as N-bromosuccinimide.
  • Methylation: Finally, the amino group is methylated using methyl iodide or dimethyl sulfate as methylating agents.

In industrial applications, optimized conditions are used to maximize yield and purity, including temperature control and the use of catalysts.

4-bromo-N-methyl-3-nitroaniline has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Dyes and Pigments: Due to its unique color properties derived from its aromatic structure.
  • Research: As a reagent in organic synthesis and reaction mechanism studies .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-bromo-N-methyl-3-nitroaniline:

Compound NameKey Features
4-bromo-3-nitroanilineLacks the methyl group on nitrogen
N-methyl-4-nitroanilineLacks the bromine atom
4-methyl-3-nitroanilineLacks bromine; has a methyl group on the ring
4-bromo-N,N-dimethyl-3-nitroanilineContains two methyl groups on nitrogen

Uniqueness

The uniqueness of 4-bromo-N-methyl-3-nitroaniline lies in its combination of both a bromine atom and a nitro group on the aromatic ring, along with a methylated nitrogen. This specific arrangement imparts distinct chemical properties that differentiate it from related compounds, making it particularly useful for specialized synthetic applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

229.96909 g/mol

Monoisotopic Mass

229.96909 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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